N-(3-methoxybenzyl)cycloheptanamine

Description

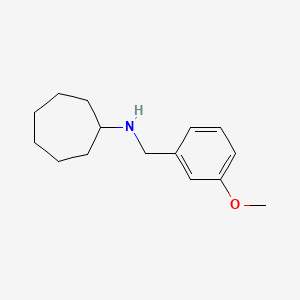

N-(3-methoxybenzyl)cycloheptanamine is a chemical compound with the molecular formula C15H23NO It is known for its unique structure, which includes a cycloheptane ring attached to a benzylamine moiety substituted with a methoxy group at the third position

Properties

Molecular Formula |

C15H23NO |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

N-[(3-methoxyphenyl)methyl]cycloheptanamine |

InChI |

InChI=1S/C15H23NO/c1-17-15-10-6-7-13(11-15)12-16-14-8-4-2-3-5-9-14/h6-7,10-11,14,16H,2-5,8-9,12H2,1H3 |

InChI Key |

HPNXXRIVYAOFFC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CNC2CCCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)cycloheptanamine typically involves the reaction of cycloheptanone with 3-methoxybenzylamine under reductive amination conditions. The process can be summarized as follows:

Reductive Amination: Cycloheptanone is reacted with 3-methoxybenzylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)cycloheptanamine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(3-hydroxybenzyl)cycloheptanamine.

Reduction: The compound can be reduced to form this compound hydrobromide.

Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as halogenating agents (e.g., bromine) or nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: N-(3-hydroxybenzyl)cycloheptanamine.

Reduction: this compound hydrobromide.

Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

N-(3-methoxybenzyl)cycloheptanamine has been investigated for its potential as a pharmacophore in drug development. Its unique structure allows for interactions with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may exhibit properties beneficial for treating conditions such as depression, anxiety, and certain cancers due to its ability to modulate neurotransmitter systems.

Enzyme Inhibition Studies

The compound has shown promise as an enzyme inhibitor, which can be crucial in understanding disease mechanisms and developing new therapeutic agents. Research indicates that it could inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes and disease progression .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings. For instance, compounds with similar structural features have demonstrated significant anti-cancer activity through mechanisms such as microtubule polymerization inhibition . These findings suggest that this compound may share similar therapeutic effects.

Antitumor Properties

Research into derivatives of cycloheptanamine has revealed their potential as antitumor agents. Compounds with methoxy and other substituents have been shown to selectively target cancer cells while sparing normal cells, indicating a promising therapeutic index . The structural characteristics of this compound may enhance its binding affinity to target proteins involved in tumor growth.

Neurotransmitter Modulation

The compound's interactions with neurotransmitter systems are of particular interest in neuropharmacology. Studies suggest that this compound may influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive function. This modulation could lead to novel treatments for psychiatric disorders.

Material Science Applications

Polymer Synthesis

this compound can be utilized in the synthesis of advanced materials due to its unique chemical structure. It has potential applications in creating polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices could lead to innovative materials suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the cycloheptane ring play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an agonist or antagonist, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(3-hydroxybenzyl)cycloheptanamine: Similar structure but with a hydroxyl group instead of a methoxy group.

N-(4-methoxybenzyl)cycloheptanamine: Similar structure but with the methoxy group at the fourth position.

N-(3-methoxybenzyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.

Uniqueness

N-(3-methoxybenzyl)cycloheptanamine is unique due to the presence of the cycloheptane ring, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

N-(3-Methoxybenzyl)cycloheptanamine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article delves into its biological activity, highlighting key research findings, structural characteristics, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group on a benzyl moiety attached to a cycloheptanamine backbone. This unique structure may influence its interaction with biological targets, particularly in modulating receptor activity or enzyme inhibition.

The biological activity of this compound can be attributed to its interaction with various biological pathways. Research indicates that compounds with similar structures can act as inhibitors of cyclin-dependent kinases (CDKs) , which are crucial in regulating cell cycle progression and transcriptional control. The modulation of CDK activity has significant implications for cancer therapy, as overexpression of CDKs is often linked to poor patient prognosis in various cancers, including pancreatic and ovarian cancers .

In Vitro Studies

In vitro studies have demonstrated that analogs of this compound exhibit varying degrees of potency against CDK9, a key player in transcription elongation. For instance, compounds structurally related to this compound were tested for their ability to reverse epigenetic silencing in cancer cell lines, showing promising results at specific concentrations .

Table 1: Activity of Related Compounds Against CDK9

| Compound | Concentration (µM) | % Activity Relative to Control |

|---|---|---|

| This compound | 50 | 84.3 |

| Analog A | 50 | 33.4 |

| Analog B | 50 | 18.4 |

Case Studies

Several case studies have highlighted the therapeutic potential of cycloheptanamine derivatives in treating neurological disorders. For example, a study on a related compound indicated significant improvements in behavioral outcomes in animal models of depression, suggesting that the structural features of this compound may confer similar neuroprotective effects .

Pharmacological Implications

The pharmacological implications of this compound are vast. Its ability to modulate CDK activity positions it as a candidate for cancer therapeutics. Furthermore, its potential neuropharmacological effects warrant further investigation into its use for treating mood disorders and neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.